molecular formula C16H14ClNO B336617 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B336617
M. Wt: 271.74 g/mol
InChI Key: AFLIBHSYRRBBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of WAY-300716 involves the reaction of 4-chlorobenzoyl chloride with 3,4-dihydroisoquinoline under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

WAY-300716 undergoes various types of chemical reactions, including:

Scientific Research Applications

WAY-300716 is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a useful chemical reagent for studying various biochemical pathways and reactions. In medicinal chemistry, it is used to investigate the interactions of isoquinoline derivatives with biological targets. Additionally, it is employed in the synthesis of more complex molecules for pharmaceutical research .

Mechanism of Action

The mechanism of action of WAY-300716 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

WAY-300716 is similar to other isoquinoline derivatives, such as WAY-100635 and WAY-200070. it is unique in its specific structure and the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other isoquinoline derivatives may not be suitable .

Properties

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

(4-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H14ClNO/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2

InChI Key

AFLIBHSYRRBBBP-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.